![molecular formula C12H9ClO2S B1270869 Biphenyl-2-sulfonyl chloride CAS No. 2688-90-6](/img/structure/B1270869.png)
Biphenyl-2-sulfonyl chloride
Overview
Description
Biphenyl-2-sulfonyl chloride is an organic compound with the molecular formula C12H9ClO2S. It consists of a biphenyl group, which is two benzene rings connected by a single bond, and a sulfonyl chloride group attached to the second position of the biphenyl structure. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
Biphenyl-2-sulfonyl chloride, also known as [1,1’-Biphenyl]-2-sulfonyl chloride or 2-Phenylbenzenesulfonyl chloride, is a chemical compound that primarily targets aromatic rings . The compound’s primary targets are the carbon atoms of the aromatic ring .
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . This is a polar, stepwise process where the key step involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
Biochemical Pathways
The affected biochemical pathway is the electrophilic aromatic substitution pathway . The downstream effects of this pathway involve the formation of a substitution product of benzene, C6H5X . The compound also plays a role in the biodegradation of polychlorinated biphenyls (PCBs), where it is involved in both anaerobic and aerobic degradation processes .
Result of Action
The result of the action of this compound is the formation of a substitution product of benzene, C6H5X . This compound also plays a role in the biodegradation of PCBs, contributing to the reduction of these persistent environmental pollutants .
Biochemical Analysis
Cellular Effects
The effects of 2-Phenylbenzenesulfonyl chloride on various types of cells and cellular processes are profound. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. By sulfonylating key signaling proteins, 2-Phenylbenzenesulfonyl chloride can disrupt normal cell signaling, leading to altered cellular responses. Additionally, this compound can affect gene expression by modifying transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, 2-Phenylbenzenesulfonyl chloride exerts its effects through covalent modification of biomolecules. It reacts with nucleophilic groups, such as amino and hydroxyl groups, in proteins and other biomolecules. This reaction results in the formation of stable sulfonamide or sulfonate ester bonds. These covalent modifications can inhibit enzyme activity, alter protein-protein interactions, and affect the stability and function of the modified biomolecules. The ability of 2-Phenylbenzenesulfonyl chloride to form covalent bonds with target molecules underlies its biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenylbenzenesulfonyl chloride can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can hydrolyze in the presence of water, leading to the formation of benzenesulfonic acid and hydrochloric acid. Over time, this hydrolysis can reduce the concentration of active 2-Phenylbenzenesulfonyl chloride, thereby diminishing its effects on cellular function. Long-term studies have shown that prolonged exposure to 2-Phenylbenzenesulfonyl chloride can lead to cumulative effects on cellular processes, including changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-Phenylbenzenesulfonyl chloride vary with different dosages in animal models. At low doses, this compound can selectively modify specific proteins and enzymes, leading to subtle changes in cellular function. At high doses, 2-Phenylbenzenesulfonyl chloride can cause widespread protein modification, leading to significant disruptions in cellular processes. Toxic or adverse effects, such as cell death and tissue damage, have been observed at high doses. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
2-Phenylbenzenesulfonyl chloride is involved in metabolic pathways that include its conversion to benzenesulfonic acid and hydrochloric acid through hydrolysis. Enzymes such as sulfatases and esterases can facilitate the breakdown of this compound in biological systems. The metabolic flux and levels of metabolites can be affected by the presence of 2-Phenylbenzenesulfonyl chloride, leading to changes in cellular metabolism. The interactions with metabolic enzymes and cofactors play a crucial role in determining the fate of this compound in biological systems .
Transport and Distribution
Within cells and tissues, 2-Phenylbenzenesulfonyl chloride is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of 2-Phenylbenzenesulfonyl chloride within specific cellular compartments can influence its activity and function. For example, its interaction with chloride channels and transporters can affect its distribution and impact on cellular processes .
Subcellular Localization
The subcellular localization of 2-Phenylbenzenesulfonyl chloride is determined by its chemical properties and interactions with cellular components. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 2-Phenylbenzenesulfonyl chloride can localize to the endoplasmic reticulum, where it can modify proteins involved in protein folding and processing. The subcellular localization of this compound can significantly affect its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Biphenyl-2-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of biphenyl with chlorosulfonic acid. The reaction typically proceeds under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the desired position on the biphenyl ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using chlorosulfonic acid and biphenyl. The reaction is carried out in specialized reactors designed to handle the corrosive nature of chlorosulfonic acid. The product is then purified through distillation or recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Biphenyl-2-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of the sulfonyl chloride group with other electrophiles, such as halogens or nitro groups.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Nucleophilic Substitution: Reagents include amines, alcohols, and thiols.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated biphenyls and nitro-substituted biphenyls.
Nucleophilic Substitution: Products include sulfonamides and sulfonate esters.
Reduction: The major product is the corresponding sulfonyl derivative.
Scientific Research Applications
Synthetic Organic Chemistry
Biphenyl-2-sulfonyl chloride serves as a crucial reagent in the synthesis of various organic compounds. Its primary application lies in the formation of sulfonamides, which are essential in pharmaceutical development. The compound's reactivity allows it to participate in nucleophilic substitution reactions, making it valuable for creating complex molecular architectures.
Key Reactions
- Formation of Sulfonamides : this compound reacts with amines to produce sulfonamides, which have antibacterial properties.
- Coupling Reactions : It is used in cross-coupling reactions with organometallic reagents to synthesize biphenyl derivatives.
Reaction Type | Example Reaction | Products |
---|---|---|
Nucleophilic Substitution | This compound + Amine | Sulfonamide |
Cross-Coupling | This compound + Grignard | Biphenyl derivative |
Pharmaceutical Development
In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of various drugs. It is particularly noted for its role in developing antibacterial and antiviral agents.
Case Studies
- Antibacterial Agents : Research has shown that derivatives of this compound exhibit significant antibacterial activity against various pathogens.
- Antiviral Compounds : The compound has been explored for its potential in synthesizing antiviral drugs, enhancing their stability and efficacy.
Polymer Chemistry
This compound acts as a coupling agent in the production of specialty polymers. Its incorporation into polymer formulations can enhance mechanical properties and thermal stability.
Applications
- Adhesives and Coatings : The compound is used to modify surfaces to improve adhesion properties, making it valuable in the coatings and adhesives industries.
Polymer Type | Application | Benefits |
---|---|---|
Specialty Polymers | Coupling agent | Improved mechanical properties |
Adhesives | Surface modification | Enhanced adhesion |
Analytical Chemistry
In analytical chemistry, this compound is employed for the derivatization of amines and alcohols. This process aids in the analysis and detection of these substances through various chromatographic techniques.
Techniques Used
- Chromatography : The compound enhances the detectability of amines and alcohols in complex mixtures.
- Mass Spectrometry : Derivatives formed using this compound are analyzed using mass spectrometry for structural elucidation.
Material Science
This compound is applied in material science for modifying surfaces to enhance adhesion properties. This application is particularly relevant in the development of advanced materials used in coatings and adhesives.
Surface Modification Techniques
- Coating Formulations : The compound improves the performance characteristics of coatings by enhancing their adhesion to substrates.
- Adhesive Formulations : It is incorporated into adhesive formulations to improve bonding strength.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-sulfonyl chloride: Similar structure but with the sulfonyl chloride group attached to the fourth position of the biphenyl ring.
1-Benzothiophene-3-sulfonyl chloride: Contains a benzothiophene ring instead of a biphenyl ring.
2-Naphthalenesulfonyl chloride: Contains a naphthalene ring instead of a biphenyl ring.
Uniqueness
Biphenyl-2-sulfonyl chloride is unique due to its specific substitution pattern, which allows for selective reactions at the second position of the biphenyl ring. This selectivity is advantageous in the synthesis of complex organic molecules, where precise control over the substitution pattern is required .
Biological Activity
Biphenyl-2-sulfonyl chloride, a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its biphenyl structure with a sulfonyl chloride functional group, which contributes to its reactivity and potential therapeutic applications. This article examines the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound (C12H9ClO2S) features a biphenyl backbone with a sulfonyl chloride group, making it a versatile compound for various chemical reactions. Its molecular structure can be represented as follows:
The sulfonyl chloride group is known for its electrophilic nature, allowing it to participate in nucleophilic substitution reactions, which are essential for synthesizing biologically active derivatives.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. Research has shown that sulfonamide derivatives, including biphenyl-based compounds, can inhibit bacterial growth through various mechanisms. For instance, they interfere with folic acid synthesis in bacteria by inhibiting dihydropteroate synthase, an essential enzyme in the bacterial folate pathway .
Table 1: Summary of Antimicrobial Activity
Anti-Tumor Activity
In addition to its antimicrobial properties, this compound has shown promise in anti-tumor applications. Studies indicate that certain sulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The structural modifications in biphenyl derivatives can enhance their selectivity and potency against tumor cells.
Case Study: Cytotoxicity Evaluation
One study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated that the compound exhibited an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range, indicating potent anti-tumor activity .
Table 2: Cytotoxicity Data
Cell Line | IC50 (µM) | Mechanism of Action | Reference |
---|---|---|---|
HeLa (cervical) | 15 | Induction of apoptosis | |
MCF-7 (breast) | 10 | Cell cycle arrest | |
A549 (lung) | 20 | Inhibition of proliferation |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety inhibits key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Cell Membrane Disruption : Biphenyl derivatives can disrupt bacterial cell membranes, leading to cell lysis.
- Apoptosis Induction : In cancer cells, these compounds can trigger apoptotic pathways, leading to programmed cell death.
Properties
IUPAC Name |
2-phenylbenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2S/c13-16(14,15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RENKNADFNRIRNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373485 | |
Record name | 2-Phenylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2688-90-6 | |
Record name | 2-Phenylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylbenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of [1,1'-Biphenyl]-2-sulfonyl chloride in the electrochemical synthesis of sultones?
A: [1,1'-Biphenyl]-2-sulfonyl chloride serves as the primary starting material in this reaction. It undergoes an electrochemical dehydrogenative C-O bond formation in the presence of K2CO3 and H2O under constant current electrolysis. This process leads to the formation of an aryl-fused sultone. [] Control experiments suggest that the reaction proceeds through the electrochemical oxidation of in situ generated sulfonates, leading to the formation of key sulfo radical intermediates. []
Q2: What are the advantages of using electrochemical synthesis for this transformation?
A: Electrochemical synthesis offers several benefits for this specific reaction. Firstly, it avoids the use of harsh chemical oxidants, contributing to a potentially greener and more sustainable synthetic approach. [] Secondly, the electrochemical conditions allow for milder reaction conditions and potentially higher selectivity compared to traditional chemical methods.
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